Home > Products > Screening Compounds P137623 > IL-17A modulator-1
IL-17A modulator-1 -

IL-17A modulator-1

Catalog Number: EVT-10963233
CAS Number:
Molecular Formula: C33H31N5O4
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IL-17A modulator-1 is classified as a protein-protein interaction modulator, specifically targeting the interaction between interleukin 17A and its receptor, interleukin 17 receptor A. The compound is derived from structure-based drug design approaches that focus on identifying small molecules capable of binding to specific sites on the interleukin 17A protein to inhibit its function. Research has shown that small molecules can effectively disrupt the dimerization and signaling pathways activated by interleukin 17A, providing a promising avenue for therapeutic intervention.

Synthesis Analysis

Methods and Technical Details

The synthesis of IL-17A modulator-1 typically involves several key steps:

  1. Fragment-Based Drug Discovery: Initial compounds were identified through fragment screening, where small chemical fragments were tested for their ability to bind to interleukin 17A at novel sites.
  2. Structure-Based Design: Using high-resolution co-crystal structures of interleukin 17A bound to various fragments, medicinal chemists designed analogs with improved binding affinities. For instance, modifications were made to enhance interactions with critical residues within the binding pocket identified in the protein structure.
  3. Optimization: The lead compounds underwent iterative rounds of optimization to refine their potency and selectivity against interleukin 17A. This process often involves synthesizing multiple analogs, testing their biological activity, and selecting candidates for further development.

The synthetic routes often include standard organic chemistry techniques such as coupling reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of IL-17A modulator-1 is characterized by its ability to mimic the natural ligands of interleukin 17A while introducing modifications that enhance binding affinity. Key features include:

  • Binding Pocket Interaction: The compound binds within a hydrophobic pocket formed by specific amino acids in the C-terminal region of interleukin 17A, which is crucial for its dimerization and receptor interaction.
  • Structural Data: High-resolution X-ray crystallography has provided insights into the orientation of IL-17A modulator-1 within the protein's binding site, revealing critical interactions that stabilize the complex.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of IL-17A modulator-1 are related to its binding interactions with interleukin 17A:

  1. Hydrogen Bonding: The compound forms multiple hydrogen bonds with key residues in the binding site, which are essential for stabilizing the interaction.
  2. Hydrophobic Interactions: Non-polar interactions between the compound and hydrophobic regions of interleukin 17A contribute significantly to binding affinity.
  3. Conformational Changes: Upon binding, IL-17A modulator-1 induces conformational changes in interleukin 17A that prevent it from effectively interacting with its receptor.

These interactions ultimately inhibit the downstream signaling pathways typically activated by interleukin 17A.

Mechanism of Action

Process and Data

The mechanism of action for IL-17A modulator-1 involves several steps:

  1. Binding: The compound selectively binds to interleukin 17A at a specific site distinct from its natural receptor interaction points.
  2. Inhibition of Dimerization: By occupying this site, IL-17A modulator-1 prevents the formation of active dimeric forms of interleukin 17A necessary for receptor engagement.
  3. Downstream Signaling Disruption: The inhibition of dimerization leads to reduced activation of signaling pathways mediated by interleukin 17 receptor A, ultimately diminishing pro-inflammatory responses.

Data from functional assays indicate that IL-17A modulator-1 exhibits effective inhibition of interleukin 17A-induced cellular signaling at nanomolar concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IL-17A modulator-1 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for oral bioavailability.
  • Solubility: Designed to be soluble in aqueous solutions, enhancing its pharmacokinetic profile.
  • Stability: The compound exhibits stability under physiological conditions, which is crucial for therapeutic applications.

Relevant data indicate that modifications made during synthesis have led to improved solubility and metabolic stability compared to earlier analogs.

Applications

Scientific Uses

IL-17A modulator-1 has significant potential applications in scientific research and clinical settings:

  1. Therapeutic Development: As an investigational drug candidate, it is being evaluated in clinical trials for treating autoimmune diseases characterized by excessive interleukin 17A activity.
  2. Research Tool: The compound serves as a valuable tool for studying the role of interleukin 17A in immune responses and inflammation.
  3. Biomarker Studies: Its effects on cellular signaling pathways may help identify biomarkers for diseases associated with dysregulated interleukin 17 signaling.
Molecular Mechanisms of Action

Protein-Protein Interaction Interfaces

Interleukin 17A functions as a homodimeric cytokine, where each monomer contributes to receptor binding specificity and affinity. The functional receptor complex comprises Interleukin 17 receptor A and Interleukin 17 receptor C subunits, which form heterodimers upon ligand engagement. The binding interface between Interleukin 17A and its receptors localizes primarily to a groove near the dimer axis, involving residues in the N-terminal and central regions of the cytokine [2] [8]. Structural analyses reveal that this interface encompasses approximately 1,200 Ų of buried surface area, with critical hydrogen bonds and hydrophobic interactions stabilizing the complex [8].

A novel C-terminal binding site distinct from the canonical receptor interface has been identified through nuclear magnetic resonance-based fragment screening. This site, proximal to methionine 110, forms a hydrophobic pocket capable of accommodating small molecules. Compounds binding here induce conformational changes that allosterically disrupt Interleukin 17A signaling without dissociating the homodimer [8]. Fragment-based drug design leveraged this site through structure-guided linking strategies, yielding compounds with nanomolar binding affinity (Table 1).

Table 1: Small Molecule Binding Sites on Interleukin 17A

Binding Site LocationRepresentative CompoundBinding AffinityMechanistic Consequence
Dimer interface groovePfizer macrocycle4 nM KDDirect receptor competition
N-terminal regionLinear peptide inhibitor~10 µM IC₅₀Partial steric blockade
C-terminal pocketAminoindazole derivatives<50 nM KDAllosteric disruption

Signaling Pathway Modulation

Interleukin 17A signaling requires the adapter protein nuclear factor kappa B activator 1, which recruits to the receptor complex via SEFIR domain interactions. This recruitment enables nuclear factor kappa B activator 1 to function as an essential ubiquitin ligase, catalyzing lysine 63-linked polyubiquitination of tumor necrosis factor receptor-associated factor 6. This post-translational modification initiates downstream activation of nuclear factor kappa B and mitogen-activated protein kinase pathways [2] [3].

Nuclear factor kappa B activation induces transcription of target genes including nuclear factor kappa B inhibitor zeta and B-cell lymphoma 3-encoded protein, which amplify expression of pro-inflammatory mediators such as:

  • Chemokines (C-X-C motif chemokine ligand 1, C-X-C motif chemokine ligand 8, C-C motif chemokine ligand 20)
  • Antimicrobial peptides (beta-defensin 2, S100 proteins)
  • Matrix metalloproteinases (matrix metalloproteinase 3, matrix metalloproteinase 9) [3] [6]

Interleukin 17A modulator-1 class compounds targeting the C-terminal site reduce Act1 recruitment by approximately 70% in cellular assays, evidenced by impaired tumor necrosis factor receptor-associated factor 6 ubiquitination and subsequent inhibition of nuclear factor kappa B and activator protein 1 activation. This manifests functionally as dose-dependent suppression of Interleukin 17A-induced interleukin 6 and C-X-C motif chemokine ligand 1 secretion (half maximal inhibitory concentration ~1 µM) in human keratinocytes and bronchial epithelial cells [8].

Table 2: Nuclear Factor Kappa B Activator 1-Mediated Signaling Events

Signaling ComponentMolecular FunctionBiological Outcome
Tumor necrosis factor receptor-associated factor 6E3 ubiquitin ligase substrateActivates IκB kinase complex
Nuclear factor kappa BTranscription factorUpregulates cytokines/chemokines
CCAAT-enhancer-binding proteinsTranscription factorInduces acute-phase response genes
Extracellular signal-regulated kinasesKinaseEnhances cell proliferation responses

Disease-Specific Mechanisms

Autoimmune and Inflammatory Pathogenesis

In psoriasis, Interleukin 17A stimulates keratinocyte hyperproliferation and aberrant differentiation through synergistic interactions with tumor necrosis factor. This cytokine combination induces production of keratinocyte-derived chemokines that recruit neutrophils and T lymphocytes, creating self-sustaining inflammatory loops. Biologics targeting Interleukin 17A demonstrate profound clinical efficacy, with over 80% of psoriasis patients achieving significant skin clearance, confirming the cytokine's pathogenic centrality [5] [6].

In experimental asthma models, Interleukin 17A promotes neutrophilic airway inflammation and airway hyperresponsiveness resistant to glucocorticoid treatment. Mechanistically, Interleukin 17A enhances lung fibroblast production of granulocyte-macrophage colony-stimulating factor and interleukin 8, amplifying neutrophil recruitment and survival. Small molecule inhibitors of Interleukin 17A significantly reduce airway inflammation in murine models of ovalbumin-induced asthma [1] [5].

Metabolic and Cardiovascular Implications

Interleukin 17A contributes to insulin resistance through adipose tissue inflammation. It stimulates adipocyte production of pro-inflammatory mediators (interleukin 6, monocyte chemoattractant protein 1) while suppressing adiponectin secretion, establishing a state of chronic inflammation that impairs insulin signaling. Clinical studies show elevated serum Interleukin 17A levels correlate with insulin resistance indices in psoriasis patients [6].

In hypertension, Interleukin 17A-producing T helper 17 lymphocytes infiltrate vascular and renal tissues, promoting endothelial dysfunction and sodium retention. The cytokine directly enhances angiotensin II-induced vasoconstriction in mesenteric arteries and upregulates sodium-chloride cotransporter expression in renal tubular cells. Genetic ablation or pharmacological inhibition of Interleukin 17A reduces blood pressure and end-organ damage in murine hypertension models [7].

Ferroptosis Induction in Airway Epithelium

A novel mechanism linking Interleukin 17A to asthma pathogenesis involves induction of ferroptosis—an iron-dependent form of cell death—in bronchial epithelial cells. Interleukin 17A suppresses the xCT-glutathione-glutathione peroxidase 4 antioxidant axis, leading to accumulation of lipid peroxides and reactive oxygen species. This process is amplified through tumor necrosis factor pathway activation, as evidenced by:

  • Decreased solute carrier family 7 member 11 expression (30-40% reduction)
  • Glutathione depletion (2.5-fold decrease)
  • Elevated malondialdehyde (marker of lipid peroxidation) [1]

Ferroptosis inhibition (e.g., via ferrostatin-1 or tumor necrosis factor blockade) protects against Interleukin 17A-induced epithelial damage, suggesting therapeutic potential for small molecule modulators targeting this pathway (Table 3).

Table 3: Interleukin 17A-Induced Ferroptosis Markers in Asthma

Ferroptosis ParameterChange vs. ControlFunctional Consequence
Solute carrier family 7 member 11↓ 35% (protein)Reduced cystine uptake
Glutathione peroxidase 4↓ 40% (activity)Increased lipid peroxidation
Glutathione↓ 2.5-foldCompromised antioxidant defense
Malondialdehyde↑ 3.0-foldMembrane damage
Prostaglandin-endoperoxide synthase 2↑ 4.2-fold (mRNA)Inflammation amplification

Tumor Microenvironment Modulation

Interleukin 17A exhibits context-dependent roles in cancer, ranging from pro-tumorigenic inflammation to antitumor immunity. In colorectal cancer, Interleukin 17A promotes angiogenesis through vascular endothelial growth factor induction and supports metastatic spread by enhancing epithelial-mesenchymal transition. Conversely, in melanoma models, Interleukin 17A enhances CD8+ T cell infiltration and suppresses tumor growth. These divergent effects are influenced by tumor stage, microbiota composition, and immune cell sources of the cytokine [3] [4].

Properties

Product Name

IL-17A modulator-1

IUPAC Name

N-[(2S)-1-[4-(3,5-dimethoxypyridin-4-yl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide

Molecular Formula

C33H31N5O4

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C33H31N5O4/c1-38-26(18-19-35-38)32(39)37-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)36-25-16-14-24(15-17-25)30-27(41-2)20-34-21-28(30)42-3/h4-21,29,31H,1-3H3,(H,36,40)(H,37,39)/t31-/m0/s1

InChI Key

CIIPUPSMHRZVPV-HKBQPEDESA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC

Isomeric SMILES

CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.